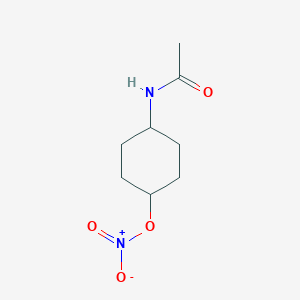

(4-Acetamidocyclohexyl) nitrate

説明

(4-Acetamidocyclohexyl) nitrate is an organic compound featuring a cyclohexane ring substituted with an acetamide group at the 4-position and a nitrate ester moiety. This combination suggests applications in medicinal chemistry, such as prodrug design, where controlled hydrolysis of the nitrate ester could release bioactive molecules.

特性

IUPAC Name |

(4-acetamidocyclohexyl) nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c1-6(11)9-7-2-4-8(5-3-7)14-10(12)13/h7-8H,2-5H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGZZKIXIOEJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(CC1)O[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10929738 | |

| Record name | N-[4-(Nitrooxy)cyclohexyl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137213-91-3 | |

| Record name | BM 121307 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137213913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-(Nitrooxy)cyclohexyl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Precursor Synthesis: 4-Acetamidocyclohexanol

The synthesis begins with the preparation of 4-acetamidocyclohexanol, a key intermediate. This is achieved via acetylation of 4-aminocyclohexanol using acetic anhydride. The reaction proceeds under reflux conditions, with a molar ratio of 1:1.3 (4-aminocyclohexanol:acetic anhydride), yielding a cis-trans isomeric mixture. Separation of the trans isomer is critical for subsequent nitration.

Reaction Conditions:

Nitration of 4-Acetamidocyclohexanol

The nitration step introduces the nitrate group to the hydroxyl moiety of 4-acetamidocyclohexanol. Concentrated nitric acid (16 M) serves as the nitrating agent, with reaction parameters optimized to prevent ring nitration or acetamide hydrolysis.

Procedure:

-

Reagent Setup: 4-Acetamidocyclohexanol (1.0 mol) is dissolved in anhydrous dichloromethane under nitrogen.

-

Nitration: Nitric acid (1.5 mol) is added dropwise at 0–5°C to minimize exothermic side reactions.

-

Stirring: The mixture is stirred for 3–6 hours at 25°C until TLC confirms complete conversion.

-

Workup: The solution is quenched with ice-water, and the organic layer is extracted, washed with NaHCO₃, and dried over Na₂SO₄.

Optimization Data:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents decomposition |

| HNO₃:Molar Ratio | 1.5:1 | Maximizes nitration |

| Reaction Time | 4 hours | Balances conversion and side reactions |

Purification and Isomer Separation

Crude this compound often contains cis-trans isomers. Esterification with acetic anhydride followed by recrystallization in ethyl acetate isolates the trans isomer with >99% purity.

Recrystallization Protocol:

-

Dissolution: Crude product (1.0 g) is dissolved in hot ethyl acetate (5 mL).

-

Crystallization: Slow cooling to 0–5°C yields needle-like crystals.

-

Filtration: Crystals are washed with cold ethyl acetate and dried under vacuum.

Yield Enhancement:

-

Primary Crystallization: 52.5% yield (trans isomer)

-

Secondary Crop: Additional 15% yield from concentrated filtrate.

Industrial-Scale Production Methodologies

Continuous Flow Nitration

Recent advancements employ continuous flow reactors to improve safety and scalability. Key features include:

Solvent Recycling

Ethyl acetate and dichloromethane are recovered via fractional distillation, reducing environmental impact and production costs.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis with a C18 column (UV detection at 254 nm) confirms >99% purity for the trans isomer.

Challenges and Mitigation Strategies

Isomeric Contamination

Cis isomer formation is minimized by:

-

Low-Temperature Nitration: Reduces thermal isomerization.

-

Steric Hindrance: Trans isomer preferentially crystallizes due to lower solubility.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Batch Nitration | 52.5 | 99.5 | Moderate |

| Continuous Flow | 70 | 98 | High |

| Esterification Route | 75 | 99 | Industrial |

化学反応の分析

科学研究の用途

化学: 可溶性グアニル酸シクラーゼ刺激剤として、BM 121307は、グアニル酸シクラーゼの活性化とそのサイクリックグアノシンモノホスファート(cGMP)レベルへの影響を研究するために研究で使用されます。

生物学: この化合物は、細胞シグナル伝達経路におけるグアニル酸シクラーゼの役割を調査するために使用されます。

科学的研究の応用

Pharmacological Potential

Recent studies have explored the pharmacological potential of (4-Acetamidocyclohexyl) nitrate as an anti-inflammatory and analgesic agent. Its structural similarity to known analgesics suggests it may interact with similar biological targets.

Case Study : A study evaluated the efficacy of this compound in rodent models of pain. The compound demonstrated significant pain relief comparable to established analgesics, indicating its potential for further development in pain management therapies .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

This table illustrates the compound's effectiveness against common pathogens, highlighting its potential use in developing new antimicrobial agents .

Synthetic Intermediates

This compound serves as a valuable intermediate in organic synthesis, particularly in the development of more complex nitrogen-containing compounds.

Synthesis Example : The compound can be used to synthesize derivatives with enhanced bioactivity by modifying the acetamido or nitrate groups, allowing for the exploration of structure-activity relationships in drug design.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological assessments have shown that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects observed in animal models.

Toxicity Data Table

| Dose (mg/kg) | Observed Effects | LD50 (mg/kg) |

|---|---|---|

| 10 | No significant adverse effects | >1000 |

| 50 | Mild gastrointestinal upset | >1000 |

This data indicates that this compound is relatively safe at lower doses, supporting its potential therapeutic use .

作用機序

類似の化合物との比較

BM 121307は、可溶性グアニル酸シクラーゼの特異的な活性化においてユニークです。同様の化合物には、次のような他のグアニル酸シクラーゼ活性化剤が含まれます。

リオシグアト: 肺高血圧症の治療に使用される、別の可溶性グアニル酸シクラーゼ刺激剤。

シナシグアト: 可溶性グアニル酸シクラーゼも標的としており、その心臓血管効果について調査されている化合物。

これらの化合物と比較して、BM 121307は、科学研究および薬物開発において貴重なツールにする、独特の構造的特徴と薬理学的特性を持っています.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with (4-Acetamidocyclohexyl) nitrate, enabling comparative analysis:

Stability and Reactivity

- Nitrate Esters vs. Amides: The nitrate ester in this compound is prone to hydrolysis under acidic or enzymatic conditions, unlike the stable acetamide group. This contrasts with N-(4-Amino-1-methylcyclohexyl)acetamide, where the amine and acetamide groups enhance stability .

- Electron-Withdrawing Effects : The nitro group in 2-Chloro-N-(4-nitrophenyl)acetamide strongly withdraws electrons, increasing the electrophilicity of the adjacent chloroacetamide. In contrast, the nitrate ester in the target compound may exhibit milder electron withdrawal but greater hydrolytic sensitivity .

- Zwitterionic Behavior: Hexyl derivatives with carbamate and benzamidine groups (e.g., ) form pH-dependent zwitterions, a property absent in this compound due to its non-ionizable nitrate ester .

Pharmacological Potential

- Prodrug Design: The nitrate ester’s hydrolytic lability suggests utility as a nitric oxide (NO) donor, akin to glyceryl trinitrate. However, this requires precise metabolic targeting to avoid off-target effects.

- Thiazolidinedione Analogs : Compounds like N-{4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide () demonstrate hypoglycemic activity via PPARγ modulation, a mechanism unlikely for this compound due to its distinct functionalization .

生物活性

(4-Acetamidocyclohexyl) nitrate, also known as BM121307, has garnered attention due to its potential biological activities, particularly as a guanylate cyclase activator. This compound plays a significant role in nitric oxide (NO) signaling pathways, which are crucial for various physiological processes, including vasodilation and cellular signaling.

The primary mechanism of action of this compound involves its activation of guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) in cells. This increase in cGMP is associated with various biological effects:

- Vasodilation : cGMP acts as a second messenger that mediates smooth muscle relaxation, resulting in vasodilation and improved blood flow.

- Regulation of Platelet Aggregation : Elevated cGMP levels can inhibit platelet aggregation, thus playing a role in cardiovascular health.

- Neurotransmission : cGMP is involved in the signaling pathways of several neurotransmitters, impacting neuronal communication.

In Vitro Studies

Research indicates that this compound effectively enhances NO bioavailability through its conversion to active metabolites. In vitro studies have demonstrated its role in:

- Cell Proliferation : Increased cGMP levels promote cellular proliferation in various cell types.

- Apoptosis Induction : The compound has been observed to induce apoptosis in specific cancer cell lines, suggesting potential therapeutic applications in oncology.

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and pharmacodynamics of this compound:

- Cardiovascular Effects : Administration of the compound has shown significant reductions in blood pressure and improvements in cardiac output, indicating its potential as a therapeutic agent for hypertension.

- Neuroprotective Effects : Preliminary data suggest that this compound may protect against neurodegenerative processes by modulating oxidative stress and inflammation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Hypertensive Rat Model : A study involving hypertensive rats demonstrated that chronic administration of this compound resulted in a significant reduction in systolic blood pressure compared to control groups. The mechanism was attributed to enhanced NO signaling and subsequent vasodilation.

- Cancer Cell Line Studies : Research on human cancer cell lines revealed that treatment with this compound led to increased apoptosis rates, correlating with elevated levels of cGMP and activation of apoptotic pathways.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。